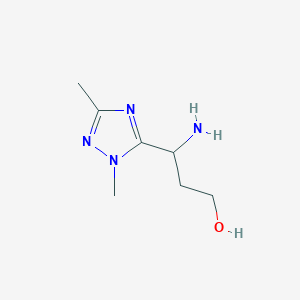
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of hydrazine hydrate with aminocyanide and formic acid, followed by cyclization . Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Industrial production methods often involve the use of nitrates and acetic acid under controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles can be used to introduce new groups onto the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activities, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole compound with similar biological activities.
1,2,4-Triazole: A core structure found in many pharmaceuticals and agrochemicals.
3,5-Diamino-1,2,4-triazole:
Uniqueness
3-Amino-3-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-amino-3-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-5-9-7(11(2)10-5)6(8)3-4-12/h6,12H,3-4,8H2,1-2H3 |
InChI Key |
KLBDQTUHAFZXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(CCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


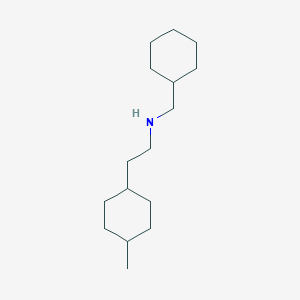
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
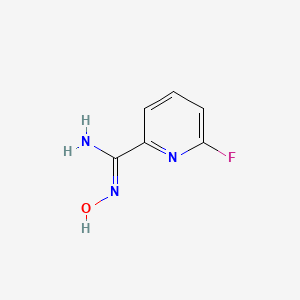
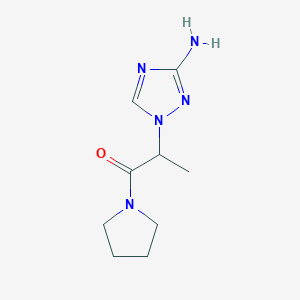
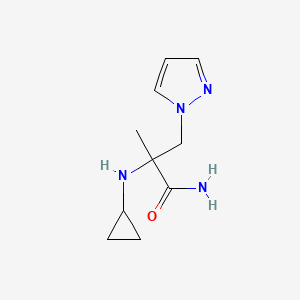
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
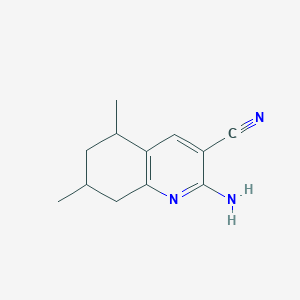

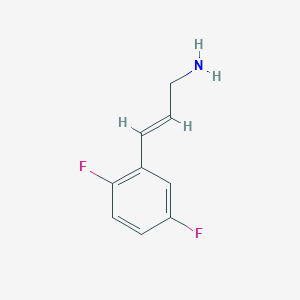
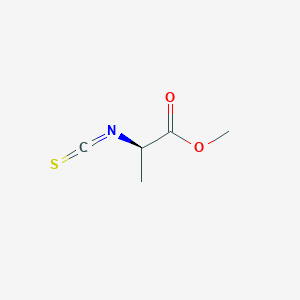
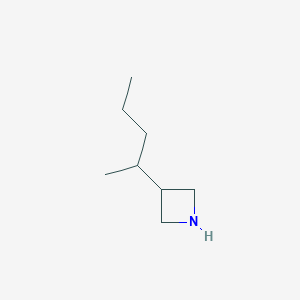
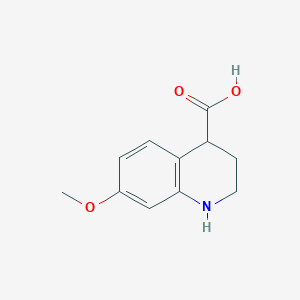
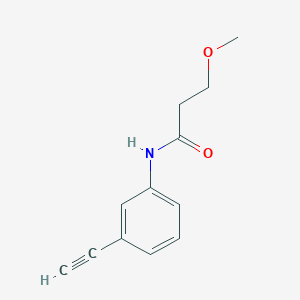
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
